Benzophenone-2,3,4,5,6-d5
Overview
Description
Benzophenone-2,3,4,5,6-d5, also known as 2,3,4,5,6-Pentadeuterobenzophenone, is a deuterated form of benzophenone. It is a stable isotope-labeled compound where five hydrogen atoms in the benzene ring are replaced by deuterium atoms. This compound is primarily used in scientific research, particularly in studies involving isotopic labeling and tracing.
Mechanism of Action
Target of Action
Benzophenone-2,3,4,5,6-d5 is a deuterated derivative of benzophenone Benzophenone derivatives have been studied for their antitumor activity .
Mode of Action
Benzophenone derivatives have been shown to exhibit strong antitumor activity .
Biochemical Pathways
A study on benzophenone derivatives identified 22 key genes and 21 tumor pathways, suggesting a complex interaction with multiple biochemical pathways .
Action Environment
A study on benzophenone derivatives evaluated their photolytic behavior, suggesting that light exposure may influence their stability and action .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzophenone-2,3,4,5,6-d5 can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of deuterated benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
C6D6+C6H5COClAlCl3C6D5COC6H5+HCl
Another method involves the Grignard reaction, where phenylmagnesium bromide reacts with deuterated benzaldehyde to form a secondary alcohol, which is then oxidized to the ketone using manganese dioxide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the Friedel-Crafts acylation method due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzophenone-2,3,4,5,6-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzoic acid derivatives.
Reduction: It can be reduced to form benzopinacol.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzopinacol.
Substitution: Various substituted benzophenone derivatives.
Scientific Research Applications
Benzophenone-2,3,4,5,6-d5 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in isotopic labeling studies to track chemical reactions and mechanisms.
Biology: Employed in metabolic studies to understand the pathways and interactions of biological molecules.
Medicine: Used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzophenone-d10: A fully deuterated form of benzophenone.
Acetophenone-d8: A deuterated form of acetophenone.
Benzonitrile-d5: A deuterated form of benzonitrile.
Uniqueness
Benzophenone-2,3,4,5,6-d5 is unique due to its selective deuteration at specific positions in the benzene ring. This selective labeling allows for precise tracking and analysis in isotopic studies, making it a valuable tool in scientific research.
Properties
IUPAC Name |
(2,3,4,5,6-pentadeuteriophenyl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/i1D,3D,4D,7D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCCWEUUXYIKHB-DYVTXVBDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=CC=CC=C2)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480588 | |
Record name | Benzophenone-2,3,4,5,6-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80480588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2694-78-2 | |
Record name | Benzophenone-2,3,4,5,6-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80480588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2694-78-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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